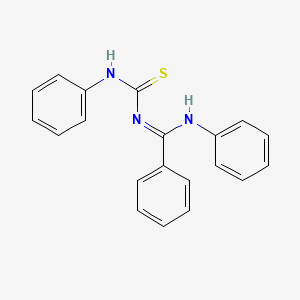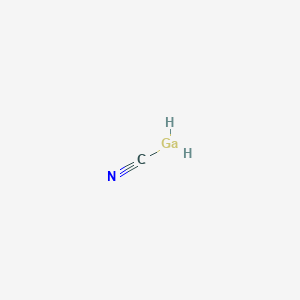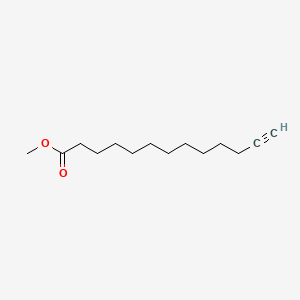
12-Tridecynoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Tridecynoic acid, methyl ester is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol It is a methyl ester derivative of 12-Tridecynoic acid, characterized by the presence of a triple bond in its carbon chain
Méthodes De Préparation
The synthesis of 12-Tridecynoic acid, methyl ester typically involves the esterification of 12-Tridecynoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the production efficiency of this compound.
Analyse Des Réactions Chimiques
12-Tridecynoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: The triple bond in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
12-Tridecynoic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound has been studied for its potential antibacterial properties.
Medicine: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mécanisme D'action
The antibacterial mechanism of 12-Tridecynoic acid, methyl ester involves disrupting the cellular membrane of bacteria, leading to cell lysis and death. It has been shown to cause significant extracellular leakage and morphological changes in bacteria such as Enterococcus faecalis and Salmonella enterica . Molecular docking studies suggest that it binds strongly to bacterial DNA gyrase, causing conformational changes that inhibit bacterial replication .
Comparaison Avec Des Composés Similaires
12-Tridecynoic acid, methyl ester can be compared with other similar compounds such as:
Tridecanoic acid, methyl ester: This compound lacks the triple bond present in this compound, resulting in different chemical reactivity and applications.
12-Methyltridecanoic acid, methyl ester: This compound has a methyl group instead of a triple bond, leading to different physical and chemical properties.
Propriétés
Numéro CAS |
56909-01-4 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
methyl tridec-12-ynoate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h1H,4-13H2,2H3 |
Clé InChI |
LLYUQTVONAGBRD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


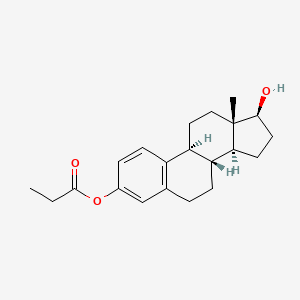
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
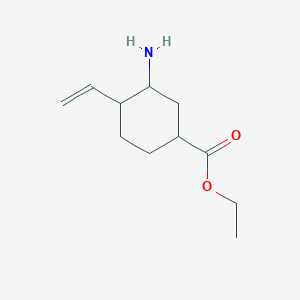
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
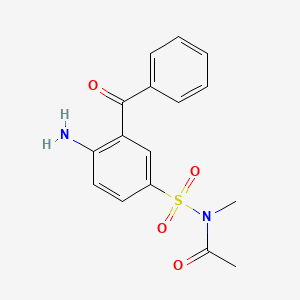
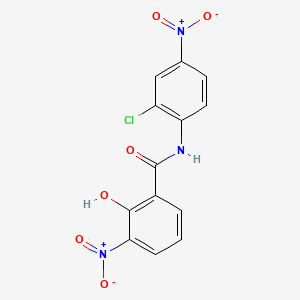
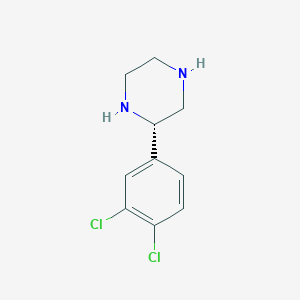
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
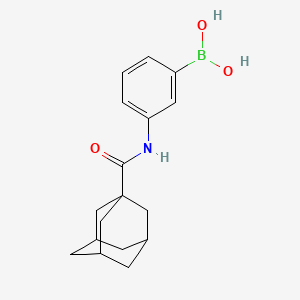
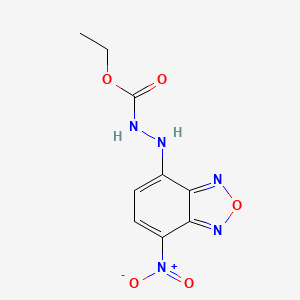
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
